molecular formula C19H19NO B15163061 1'-Phenylspiro[indene-2,4'-piperidin]-1(3H)-one CAS No. 144646-82-2

1'-Phenylspiro[indene-2,4'-piperidin]-1(3H)-one

Cat. No.: B15163061
CAS No.: 144646-82-2
M. Wt: 277.4 g/mol
InChI Key: HWJGVESYDRXZKH-UHFFFAOYSA-N
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Description

1’-Phenylspiro[indene-2,4’-piperidin]-1(3H)-one is a complex organic compound characterized by a spirocyclic structure. This compound is notable for its unique arrangement, where an indene moiety is fused with a piperidine ring, creating a spiro linkage. This structural feature imparts distinct chemical and biological properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-Phenylspiro[indene-2,4’-piperidin]-1(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of indene derivatives with piperidine in the presence of a suitable catalyst can yield the desired spiro compound. The reaction conditions often involve the use of solvents like dichloromethane and reagents such as disuccinimidyl carbonate and diisopropylethylamine .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions: 1’-Phenylspiro[indene-2,4’-piperidin]-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated reagents can introduce new functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenated reagents like bromoethane in the presence of a base.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

Mechanism of Action

The mechanism by which 1’-Phenylspiro[indene-2,4’-piperidin]-1(3H)-one exerts its effects is primarily through its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes and receptors, modulating their activity. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

    Spiro[indene-1,4’-piperidine]: Shares a similar spiro linkage but lacks the phenyl group.

    Spiro[isobenzofuran-1(3H), 4’-piperidine]: Another spirocyclic compound with different ring systems.

Uniqueness: 1’-Phenylspiro[indene-2,4’-piperidin]-1(3H)-one is unique due to its specific combination of an indene moiety and a piperidine ring with a phenyl substitution. This unique structure imparts distinct chemical reactivity and biological activity, setting it apart from other spirocyclic compounds .

Properties

CAS No.

144646-82-2

Molecular Formula

C19H19NO

Molecular Weight

277.4 g/mol

IUPAC Name

1'-phenylspiro[3H-indene-2,4'-piperidine]-1-one

InChI

InChI=1S/C19H19NO/c21-18-17-9-5-4-6-15(17)14-19(18)10-12-20(13-11-19)16-7-2-1-3-8-16/h1-9H,10-14H2

InChI Key

HWJGVESYDRXZKH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12CC3=CC=CC=C3C2=O)C4=CC=CC=C4

Origin of Product

United States

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